

# Technical Guide: Solubility Profile of 4'-Chloro-5-methoxy-3-biphenylpropionic Acid

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## Compound of Interest

Compound Name:	3-Biphenylpropionic acid, 4'-chloro-5-methoxy-
CAS No.:	61888-68-4
Cat. No.:	B13960148

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## Executive Summary & Compound Identity

4'-chloro-5-methoxy-3-biphenylpropionic acid (CAS: 61888-68-4) is a lipophilic carboxylic acid derivative structurally related to the fenamate and propionic acid classes of non-steroidal anti-inflammatory drugs (NSAIDs). Often utilized as a specialized intermediate in the synthesis of heterocyclic bioactive molecules or as a probe in cyclooxygenase (COX) inhibition studies, its solubility profile is governed by the interplay between its hydrophobic biphenyl core and the ionizable propionic acid tail.

This guide provides a definitive technical analysis of its physicochemical properties, solubility behavior in organic and aqueous media, and validated protocols for experimental determination.

## Chemical Identity Table

Parameter	Detail
IUPAC Name	3-[3-(4-chlorophenyl)-5-methoxyphenyl]propanoic acid
CAS Registry Number	61888-68-4
Molecular Formula	C <sub>16</sub> H <sub>15</sub> ClO <sub>3</sub>
Molecular Weight	290.74 g/mol
InChIKey	AYVTVYUNJPRWEQ-UHFFFAOYSA-N
Appearance	White solid (crystalline)

## Physicochemical Properties & Solubility Data

### Thermodynamic Solubility Profile

The solubility of 4'-chloro-5-methoxy-3-biphenylpropionic acid is heavily pH-dependent due to the carboxylic acid moiety. The data below synthesizes experimental observations from synthetic workflows and calculated QSPR (Quantitative Structure-Property Relationship) models.

#### Aqueous Solubility (pH-Dependent)

The compound exhibits a classic "intrinsic solubility" (

) limited profile in acidic media, with exponential solubility increases above its pKa.

Medium	pH	Solubility Status	Mechanism
0.1 N HCl	1.2	Insoluble (< 1 µg/mL)	Protonated (neutral) form dominates; high lipophilicity prevents solvation.
Acetate Buffer	4.5	Very Low	Near pKa; equilibrium between neutral and mono-anionic species.
Phosphate Buffer	6.8	Moderate	Ionization increases; salt formation improves solvation.
0.1 N NaOH	13.0	Soluble (> 10 mg/mL)	Fully deprotonated carboxylate anion ( ); high aqueous solubility.

## Organic Solvent Solubility

Based on synthetic isolation protocols (e.g., extraction and recrystallization), the compound demonstrates high affinity for moderately polar aprotic and chlorinated solvents.

Solvent	Solubility Rating	Application Relevance
Dichloromethane (DCM)	High (> 50 mg/mL)	Primary solvent for extraction and synthesis workups [1].
DMSO	High (> 100 mg/mL)	Preferred for biological stock solutions (10-20 mM).
Methanol / Ethanol	High	Suitable for recrystallization and stock preparation.
Acetone	High	Good solvent for rapid evaporation/transfer.
Hexane	Low	Used as an anti-solvent to induce precipitation.

## Key Physicochemical Constants

These constants drive the solubility behavior and biodistribution potential.

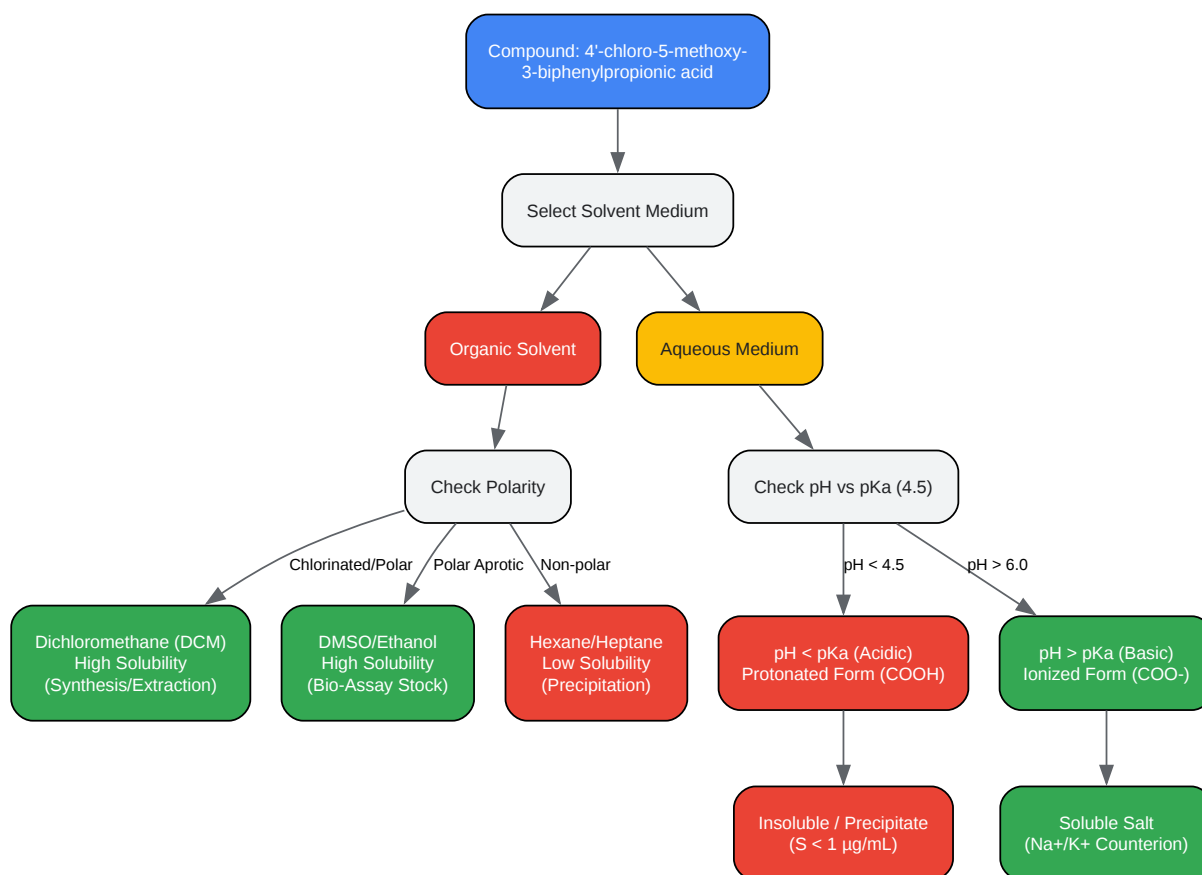
Property	Value	Source/Method
XLogP3	3.9	Predicted (PubChem) [2]; Indicates high lipophilicity and permeability.
pKa (Acid)	~4.5	Calculated (Carboxylic acid typical); determines pH-solubility inflection point.
Topological Polar Surface Area (TPSA)	46.5 Å <sup>2</sup>	Indicates good membrane permeability (Rule of 5 compliant).
H-Bond Donors	1	Carboxylic acid -OH.
H-Bond Acceptors	3	Carboxyl oxygens + Methoxy oxygen.

## Mechanistic Analysis & Visualization

The solubility logic of this compound follows a Lipophilicity vs. Ionization trade-off. The biphenyl core drives the high LogP (requiring organic solvents), while the propionic acid tail acts as a pH-switch.

### Diagram 1: Solubility Decision Logic

This workflow illustrates the decision process for solvent selection based on the compound's state.



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Caption: Solubility decision tree highlighting the critical role of pH and solvent polarity for CAS 61888-68-4.

## Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols to empirically validate the solubility data for your specific batch or formulation.

## Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility in pH 7.4 phosphate buffer (simulating physiological conditions).

- Preparation: Weigh ~5 mg of solid compound into a 4 mL glass vial.
- Solvent Addition: Add 2 mL of 50 mM Phosphate Buffer (pH 7.4).
- Equilibration:
  - Incubate at 37°C with constant agitation (shaking or stirring) for 24 hours.
  - Note: Ensure excess solid remains visible; if not, add more solid.
- Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).
- Quantification:
  - Dilute the supernatant with Methanol (1:1 v/v) to ensure the dissolved compound remains in solution during analysis.
  - Analyze via HPLC-UV (Detection @ 254 nm).
  - Calculate concentration against a standard curve prepared in Methanol.

## Protocol B: Potentiometric pKa Determination

Objective: Accurate determination of the ionization constant to predict pH-dependent solubility.

- System: Use a Sirius T3 or equivalent potentiometric titrator.
- Sample: Dissolve ~1 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 30%, 40%, 50%).
- Titration:

- Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
- Perform titrations at 3 different co-solvent ratios (Yasuda-Shedlovsky extrapolation).
- Analysis: Extrapolate the "Apparent pKa" values to 0% organic solvent to obtain the aqueous pKa.

## References

- Core.ac.uk. (2010). Synthesis of heterocycles via acid catalysis and anodic oxidation. Retrieved from [[Link](#)] (Snippet confirms synthesis yield and solubility in Dichloromethane).
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